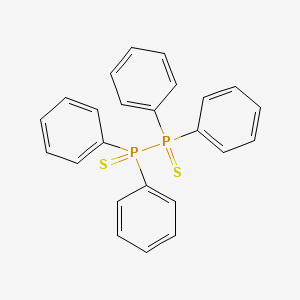

Tetraphenyldiphosphane disulfide

Description

Structure

3D Structure

Properties

CAS No. |

1054-60-0 |

|---|---|

Molecular Formula |

C24H20P2S2 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

diphenylphosphinothioyl-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C24H20P2S2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI Key |

VSECRTBYBKQVFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphenyldiphosphane Disulfide and Its Analogues

Direct Synthetic Approaches for Diphosphane (B1201432) Disulfides

The direct synthesis of symmetrical diphosphane disulfides, such as tetraphenyldiphosphane disulfide, is a fundamental process in organophosphorus chemistry. One of the most common and established methods involves the reaction of a Grignard reagent with thiophosphoryl chloride. For instance, the synthesis of tetramethylbiphosphine disulfide can be achieved by reacting methylmagnesium halides with thiophosphoryl chloride. orgsyn.org This approach is valued for its efficiency and for producing the desired tetraalkyldiphosphane disulfides in high yields, often avoiding the formation of significant amounts of mono- or tri-substituted byproducts. orgsyn.org

Another direct method involves the oxidation of secondary phosphine (B1218219) sulfides. This strategy provides a straightforward route to the P-P bond formation with concomitant sulfur retention. The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate to optimize the yield and purity of the resulting diphosphane disulfide.

Furthermore, the reaction of chlorodiphenylphosphine (B86185) with a suitable sulfur transfer reagent can also yield this compound. This method relies on the nucleophilic character of the phosphorus atom in chlorodiphenylphosphine and the electrophilic nature of the sulfur source. Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of over-oxidized or other side products.

Rhodium-Catalyzed P-P Bond Exchange Reactions for Unsymmetrical Diphosphane Disulfides

A significant advancement in the synthesis of diphosphane disulfides has been the development of rhodium-catalyzed P-P bond exchange reactions. This methodology is particularly valuable for the preparation of unsymmetrical diphosphane disulfides, which are challenging to access through direct synthetic routes. researchmap.jprsc.org The reaction typically involves the treatment of two different symmetrical diphosphane disulfides with a rhodium catalyst, leading to an equilibrium mixture of the starting materials and the desired unsymmetrical product. researchmap.jprsc.orgelsevierpure.com

The utility of this method has been demonstrated with a variety of diphosphane disulfides bearing both alkyl and phenyl substituents. researchmap.jprsc.org The resulting unsymmetrical products can often be readily separated from the symmetrical starting materials by standard chromatographic techniques, such as silica (B1680970) gel chromatography. researchmap.jprsc.orgelsevierpure.com This catalytic approach offers a more efficient and atom-economical alternative to traditional multi-step cross-coupling methods for the synthesis of unsymmetrical diphosphanes. researchmap.jp

| Catalyst System | Substrates | Product Type | Separation Method | Ref. |

| RhH(PPh₃)₄ | Symmetrical diphosphane disulfides | Unsymmetrical diphosphane disulfides | Silica gel chromatography | researchmap.jprsc.org |

| RhH(PPh₃)₄ / dppe | Tetraalkyldiphosphane disulfides | Unsymmetrical diphosphane disulfides | Silica gel chromatography | researchmap.jp |

| RhCl₃·3H₂O | Water-soluble disulfides and hypodiphosphoric acid tetraalkyl esters | Phosphorothioates | Not specified | nih.gov |

Mechanistic Considerations in Metal-Catalyzed P-P Bond Exchange

The mechanism of the rhodium-catalyzed P-P bond exchange reaction is believed to involve the cleavage of the relatively weak P-P bond by the transition metal center. researchmap.jp While the precise mechanistic details can vary depending on the specific catalyst and substrates, a plausible pathway involves the oxidative addition of the P-P bond of the diphosphane disulfide to the rhodium complex. This step forms a rhodium intermediate containing two phosphido ligands. Subsequent ligand exchange with a second diphosphane disulfide molecule and reductive elimination would then lead to the formation of the unsymmetrical product and regeneration of the active catalyst.

Stereochemical Aspects and Diastereomeric Product Separation

When chiral, non-racemic diphosphane disulfides are used as starting materials in the rhodium-catalyzed exchange reaction, the resulting unsymmetrical products can be formed as a mixture of diastereomers. researchmap.jp The separation of these diastereomers is often achievable using standard laboratory techniques like silica gel chromatography. researchmap.jp This allows for the isolation of diastereomerically enriched or pure unsymmetrical diphosphane disulfides, which can be valuable as chiral ligands or synthons in asymmetric synthesis. The stereochemical outcome of the reaction is determined during the bond-forming and bond-breaking steps within the coordination sphere of the rhodium catalyst.

Photoinduced Synthetic Strategies for Phosphorus-Chalcogen Interelement Compounds utilizing this compound

This compound serves as a valuable precursor in photoinduced reactions for the formation of phosphorus-chalcogen (P-E, where E = S, Se) interelement compounds. acs.orgresearchgate.net These reactions typically proceed via a radical mechanism initiated by the photochemical cleavage of the P-P bond in the diphosphane disulfide. acs.orgresearchgate.net

The photoinduced reaction of this compound with various organic dichalcogenides, such as diphenyl disulfide ((PhS)₂) and diphenyl diselenide ((PhSe)₂), provides a convenient method for the synthesis of P-S and P-Se interelement compounds. acs.orgresearchgate.net This radical-based approach offers an alternative to traditional ionic pathways for the formation of P(V)-chalcogen bonds, which often require air- and moisture-sensitive reagents. researchgate.net

Furthermore, this compound can undergo a reductive rearrangement under photochemical conditions to trigger the bisthiophosphinylation of alkenes and alkynes. nih.govresearchgate.net This reaction proceeds without the need for a catalyst, base, or other additives, making it an environmentally friendly synthetic method. nih.govresearchgate.net The process involves the photo-induced generation of a phosphorus-centered radical which then adds to the unsaturated carbon-carbon bond.

Derivatization Strategies for this compound and Related Structures

This compound is a versatile intermediate that can be chemically modified to produce a range of other organophosphorus compounds. For example, its analogue, tetramethylbiphosphine disulfide, has been successfully converted into dimethylphosphinic acid, dimethylphosphinyl chloride, dimethylchlorophosphine, and dimethylthiophosphinic bromide in high yields. orgsyn.org

The disulfide can also undergo addition reactions. For instance, the addition of tetramethylbiphosphine disulfide to ethylene (B1197577), followed by desulfurization, yields tetramethylethylenediphosphine, a potent chelating agent. orgsyn.org These derivatization strategies highlight the utility of diphosphane disulfides as stable, solid precursors for accessing a variety of functionalized organophosphorus compounds. The reactivity of the P-P bond and the P=S moieties allows for a diverse range of chemical transformations.

Advanced Reactivity and Mechanistic Studies of Tetraphenyldiphosphane Disulfide

Radical Reaction Pathways Initiated by Tetraphenyldiphosphane Disulfide

The P-P bond in tetraphenyldiphosphane and the S-S bond in its disulfide analogue are susceptible to homolytic cleavage, particularly under photolytic conditions, initiating a cascade of radical reactions. These pathways are central to the compound's utility in modern organic synthesis.

Photoinduced Bisthiophosphinylation of Unsaturated Carbon-Carbon Bonds (Alkenes, Alkynes, Dienes)

A significant advancement in the use of this compound is its ability to undergo a reductive rearrangement upon photo-irradiation, triggering the bisthiophosphinylation of various unsaturated carbon-carbon bonds. researchgate.netnih.gov This process provides a highly atom-economical method for synthesizing 1,2-bis(diphenylthiophosphinoyl)alkanes and related structures, which are valuable in ligand design and materials science. researchgate.netnih.gov

The reaction proceeds without the need for any external catalyst, base, or additive, relying solely on light to initiate the transformation. nih.govdntb.gov.ua Upon irradiation, this compound is believed to rearrange, forming reactive intermediates that then add across the π-system of alkenes, alkynes, or dienes. researchgate.net This method is effective for a wide array of substrates, including terminal, internal, cyclic, and branched alkenes, as well as 1,3-dienes and terminal alkynes. nih.govdntb.gov.ua The process represents a powerful tool for converting a stable, pentavalent phosphorus compound into synthetically useful products via a controlled radical pathway. nih.gov

Table 1: Scope of Photoinduced Bisthiophosphinylation with this compound researchgate.netnih.gov

| Substrate Type | Reactivity | Product Type |

| Terminal Alkenes | High | 1,2-Bis(diphenylthiophosphinoyl)alkanes |

| Internal Alkenes | Moderate to High | 1,2-Bis(diphenylthiophosphinoyl)alkanes |

| Cyclic Alkenes | High | trans-1,2-Bis(diphenylthiophosphinoyl)cycloalkanes |

| Branched Alkenes | Moderate | Sterically hindered 1,2-bis(diphenylthiophosphinoyl)alkanes |

| 1,3-Dienes | High | 1,4-Bis(diphenylthiophosphinoyl)alk-2-enes |

| Terminal Alkynes | High | (E)-1,2-Bis(diphenylthiophosphinoyl)alkenes |

Reactions with Alpha-Halocarbonyl Compounds via Tertiary Alkyl Radical Intermediates

This compound can react with α-halocarbonyl compounds, particularly α-bromocarbonyls, under photo-irradiation to generate valuable tertiary alkyl phosphine (B1218219) sulfides. researchgate.netresearchgate.net This reaction leverages the α-halocarbonyl compound as a precursor to a tertiary alkyl radical. researchgate.netdntb.gov.ua

The proposed mechanism initiates with the photolytically induced formation of an α-tertiary alkyl radical from the α-bromocarbonyl compound. researchgate.net This radical then adds to the P=S double bond of the this compound molecule. This addition generates a new phosphorus-centered radical intermediate, which subsequently undergoes further steps to yield the final tertiary alkyl phosphine sulfide (B99878) product. researchgate.net This methodology highlights the utility of α-bromocarbonyl compounds as effective sources of tertiary alkyl groups in radical-mediated C-P bond formation. dntb.gov.ua

Investigation of Radical Chain Mechanisms in Heterometathesis Reactions

The heterometathesis reactions between diphosphanes and dichalcogenides, such as the reaction of tetraphenyldiphosphane with diphenyl disulfide, are understood to proceed through radical chain mechanisms. The reaction involving this compound and other chalcogenides follows similar principles. Evidence for these radical pathways comes from experiments showing that the reactions are often accelerated by photolysis and inhibited by the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

The proposed radical chain mechanism involves an initiation step where the P–P bond of the diphosphane (B1201432) is homolytically cleaved by UV radiation to generate phosphinoyl radicals (Ar₂P•). researchgate.net In the propagation steps, this radical attacks the disulfide, leading to the formation of a sulfanylphosphane and a new thiyl radical (ArS•). This thiyl radical can then react with another molecule of the diphosphane to regenerate the phosphinoyl radical, thus continuing the chain. Termination occurs through the coupling of any two radical species in the system.

Nucleophilic and Electrophilic Reactivity of the Disulfide Moiety in Phosphane Systems

The sulfur atoms in the disulfide bridge of this compound can act as both electrophilic and nucleophilic centers, depending on the reacting partner and conditions.

Sₙ2 Reaction Mechanisms at Sulfur Centers

The sulfur atoms in a disulfide bond are susceptible to nucleophilic attack. In the context of phosphane systems, a tertiary phosphine can act as a potent nucleophile, attacking one of the sulfur atoms of the disulfide bridge in an Sₙ2-type displacement. This mechanism is fundamental to the action of many biochemical disulfide-reducing agents. researchgate.net

The attack of the phosphine nucleophile on one of the electrophilic sulfur atoms leads to the formation of a trigonal bipyramidal transition state. acs.org In this transition state, the attacking nucleophile and the departing thiolate group occupy the apical positions. acs.org Cleavage of the S-S bond results in the formation of a phosphonium (B103445) cation and a thiolate anion. researchgate.net The feasibility and rate of this reaction are influenced by the steric and electronic properties of the substituents on both the phosphine and the disulfide.

Unimolecular C-S Bond Rupture and Alpha-Elimination Processes

While radical pathways and bimolecular nucleophilic substitution are well-documented for disulfide reactivity, other mechanisms like unimolecular C-S bond rupture and α-elimination are also known for certain disulfide compounds under specific conditions. Alpha-elimination typically involves the removal of a proton and a leaving group from the same atom, often requiring a strong base to generate a carbanion intermediate, which then forms a carbene. wikipedia.orgchemtube3d.com Unimolecular C-S bond rupture has been studied in the context of mechanochemical force application on disulfide bonds. nih.gov

However, for this compound under typical thermal or photochemical reaction conditions in solution, these pathways are not prominently reported. The dominant reactivity patterns observed and studied involve the homolytic cleavage of the P-P or S-S bonds to initiate radical reactions, or the bimolecular nucleophilic attack at a sulfur center, as detailed in the preceding sections. The thermal decomposition of simpler disulfides like dimethyl disulfide has been shown to proceed through complex radical mechanisms rather than simple unimolecular bond cleavage. nih.gov

Redox Chemistry and Electron Transfer Mechanisms Involving the Disulfide Bond

The disulfide bond (S-S) in this compound is central to its reactivity, particularly its redox chemistry. The compound serves as a stable, air-tolerant source of phosphorus that can be activated under specific conditions to generate reactive species. dntb.gov.uanih.gov A key reaction is its photoinduced reductive rearrangement, which transforms the pentavalent phosphorus compound into reactive trivalent phosphorus intermediates without the need for catalysts, bases, or other additives. dntb.gov.uanih.gov

This process is initiated by the absorption of light, which triggers a reductive rearrangement of the molecule. This electron transfer event leads to the homolytic cleavage of the P-P bond, followed by rearrangement to generate diphenylthiophosphinyl radicals (Ph₂P=S•) and diphenylphosphino radicals (Ph₂P•). These highly reactive radical species can then engage in further reactions, most notably the bisthiophosphinylation of unsaturated carbon-carbon bonds. dntb.gov.uanih.gov

| Substrate Type | Example Substrate | Product Description | Yield (%) | Reference |

| Terminal Alkyne | 1-Dodecyne | (E)-1,2-Bis(diphenylthiophosphinyl)dodec-1-ene | 91 | dntb.gov.uanih.gov |

| Internal Alkyne | 4-Octyne | (E)-4,5-Bis(diphenylthiophosphinyl)oct-4-ene | 87 | dntb.gov.uanih.gov |

| Terminal Alkene | 1-Dodecene | 1,2-Bis(diphenylthiophosphinyl)dodecane | 90 | dntb.gov.uanih.gov |

| Cyclic Alkene | Cyclooctene | 1,2-Bis(diphenylthiophosphinyl)cyclooctane | 85 | dntb.gov.uanih.gov |

| 1,3-Diene | 2,5-Dimethyl-2,4-hexadiene | 1,4-Bis(diphenylthiophosphinyl)-2,5-dimethylhex-2-ene | 91 | dntb.gov.uanih.gov |

Thiol-Disulfide Exchange Reaction Dynamics and Their Role in Polymerization

This compound's role in polymerization is primarily as a photoinitiator that undergoes reductive cleavage to produce radicals for addition reactions, a process known as bisthiophosphinylation. dntb.gov.uanih.gov This mechanism is distinct from the classic thiol-disulfide exchange reactions that are widely utilized in modern polymer chemistry to create dynamic and responsive materials. rsc.orgnih.gov

Thiol-disulfide exchange is a chemical reaction involving the interaction of a thiol (R-SH) with a disulfide bond (R'-S-S-R'). The process typically proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond. nih.gov This results in the cleavage of the original disulfide bond and the formation of a new one, along with a new thiol. This reversible exchange allows for the dynamic rearrangement of polymer chains and network structures under mild conditions, often triggered by changes in pH or the redox environment. nih.gov

In the context of polymerization, thiol-disulfide exchange is a cornerstone of covalent adaptable networks (CANs) and self-healing materials. rsc.orgrsc.org The dynamic nature of the disulfide bond allows the polymer network to relax stress and repair damage. The rate of this exchange and the resulting material properties are highly dependent on the chemical structure of the disulfide and thiol monomers used. rsc.orgrsc.org For instance, the stability of the thiyl radical formed during the exchange process can significantly influence polymerization rates. Pairing a more stable radical-forming thiol with a less stable radical-forming disulfide can reduce the rate of the associated thiol-ene reaction by over an order of magnitude. rsc.orgrsc.org This tunability is crucial for designing materials with specific stress relaxation and polymerization characteristics.

While this compound initiates polymerization through a radical addition pathway, the principle of using disulfide bonds in polymerization is a broad and active area of research. The following table illustrates how different disulfide monomers, used in thiol-ene-disulfide polymerizations, affect the dynamic properties of the resulting polymer networks—a concept related to but mechanistically different from the specific reactivity of this compound.

| Disulfide Monomer Type | Key Feature | Impact on Polymerization | Stress Relaxation Rate | Reference |

| Dithioglycolate Disulfide | Forms a less stable radical | Higher polymerization stress | Slower relaxation | rsc.orgrsc.org |

| Dimercaptopropionate Disulfide | Forms a more stable radical | Lower polymerization stress (approx. 20% of dithioglycolate network) | Faster relaxation (tunable from seconds to minutes) | rsc.orgrsc.org |

Coordination Chemistry and Ligand Applications of Tetraphenyldiphosphane Disulfide Derived Species

Development of Diphosphane (B1201432) Monosulfide and Disulfide Derivatives as Ligand Precursors

Tetraphenyldiphosphane disulfide [Ph2P(S)P(S)Ph2] is a stable, solid compound that can be activated to generate reactive trivalent phosphorus species. This transformation is crucial for its use as a ligand precursor. Research has shown that the P-P bond in this compound can be cleaved under certain conditions to yield valuable synthons for ligand design.

One notable method involves the reductive rearrangement of this compound. This process can be initiated to trigger the bisthiophosphinylation of various unsaturated organic molecules, such as alkenes and alkynes. This reaction effectively converts the air-stable pentavalent phosphorus compound into reactive trivalent phosphorus intermediates without the need for catalysts, bases, or other additives, often proceeding under photo-irradiation. This approach provides a powerful tool for the synthesis of complex organophosphorus compounds from a readily available starting material.

The cleavage of the P-P bond can also be achieved through reactions with strong nucleophiles or reducing agents. For instance, the reaction with organolithium or Grignard reagents can lead to the formation of diphenylphosphido species, which can then be functionalized. Similarly, reduction with alkali metals can break the P-P bond, opening pathways to various diphosphane derivatives.

Furthermore, the selective desulfurization of this compound can lead to the formation of tetraphenyldiphosphane monosulfide [Ph2P(S)PPh2]. This unsymmetrical diphosphane offers different coordination properties compared to its disulfide analogue, with both a "hard" phosphine (B1218219) oxide-like phosphorus center and a "soft" phosphine center. The synthesis of such mixed-chalcogen diphosphanes is of considerable interest for creating ligands with unique electronic and steric properties.

Formation and Characterization of Bidentate Bis(ditertiaryphosphino)thioether Ligands

The reactive intermediates generated from this compound can be utilized to construct bidentate ligands featuring both phosphino (B1201336) and thioether donor sites. These so-called "hybrid" ligands are of great interest in coordination chemistry as they combine the π-accepting properties of phosphines with the σ-donating nature of thioethers, allowing for fine-tuning of the electronic properties of metal complexes.

A common strategy for the synthesis of such ligands involves the reaction of a diphenylphosphido-containing species, derived from the cleavage of this compound, with a molecule containing a thioether and a suitable leaving group. For example, reaction with a haloalkyl-aryl thioether could lead to the formation of a P-C bond, resulting in a bidentate P,S-ligand.

An alternative approach involves the addition of the P-S-H functionality, generated in situ from the reduction and protonation of a this compound-derived species, across a double or triple bond of a substrate that also contains a phosphine moiety.

The characterization of these bidentate bis(ditertiaryphosphino)thioether ligands relies heavily on spectroscopic techniques. 31P NMR spectroscopy is particularly informative, as the chemical shifts of the phosphorus nuclei are sensitive to their oxidation state and coordination environment. For a P,S-bidentate ligand, one would typically observe distinct signals for the phosphine and the thiophosphinoyl groups. Further characterization is achieved through 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which provides definitive structural information, including bond lengths and angles within the chelate ring formed upon coordination to a metal center.

| Ligand Type | Synthesis Strategy | Key Characterization Techniques |

| Bis(diphenylphosphino)thioether | Reaction of Ph2P- with haloalkyl-aryl thioether | 31P, 1H, 13C NMR, Mass Spectrometry, X-ray Diffraction |

| Phosphino-thiophosphinoyl | Controlled reaction of Ph2P(S)P(S)Ph2 with a phosphine | 31P NMR showing distinct P(III) and P(V) signals |

Application of Diphosphinated Adducts as Transition Metal Ligands

Diphosphinated adducts derived from this compound have found significant application as ligands in transition metal chemistry. The resulting complexes exhibit a range of coordination modes and have been investigated for their catalytic activity and interesting structural features.

The bidentate P,S-ligands can chelate to a metal center, forming stable five- or six-membered rings. The nature of the metal-ligand bonding can be fine-tuned by the choice of the metal and the specific structure of the ligand. For instance, nickel(II) complexes with (N-thioether)amine-type bis(diphenylphosphino) ligands have been synthesized and characterized. acs.org These complexes, while not directly from this compound, serve as excellent models for the coordination behavior of P,S-ligands. In such complexes, the nickel center is typically coordinated by the two phosphorus atoms or by one phosphorus and one sulfur atom, depending on the ligand's flexibility and electronic properties.

The coordination of these ligands to transition metals is confirmed by various analytical methods. In addition to the NMR techniques mentioned previously, FT-IR spectroscopy can provide information about the coordination of the P=S group, as a shift in the stretching frequency is often observed upon complexation. X-ray crystallography remains the ultimate tool for elucidating the precise geometry of the metal complexes, including the coordination sphere of the metal and the conformation of the chelate ring.

The catalytic applications of these complexes are an active area of research. For example, nickel complexes bearing P,S-ligands have been investigated as catalysts for ethylene (B1197577) oligomerization. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

| Metal Complex | Coordination Mode | Potential Application |

| [NiCl2(P,S-ligand)] | Bidentate (P,S) or (P,P) | Ethylene Oligomerization Catalyst |

| [PdCl2(P,S-ligand)] | Bidentate (P,S) | Cross-coupling Reactions |

| [Pt(P,S-ligand)2] | Bis-chelate | Luminescent Materials |

Regioselective Diphosphinylation for Novel Ligand Scaffold Construction

The reaction of this compound-derived species with unsaturated substrates can proceed with a high degree of regioselectivity, providing a powerful method for the construction of novel and complex ligand scaffolds. Regioselectivity, in this context, refers to the preferential formation of one constitutional isomer over another.

The bisthiophosphinylation of alkynes is a prime example of a regioselective diphosphinylation reaction. The addition of the "Ph2P(S)-" moieties across the triple bond can, in principle, lead to different regioisomers. However, by controlling the reaction conditions, such as the solvent, temperature, and the presence of additives, it is often possible to favor the formation of a specific isomer. For instance, the addition to terminal alkynes can be directed to yield either the 1,2-addition product or the geminal-addition product.

The factors governing the regioselectivity are complex and can include steric effects, electronic effects, and the mechanism of the reaction (e.g., radical vs. ionic pathway). For example, in a radical addition mechanism, the stability of the intermediate radical species can dictate the regiochemical outcome. In contrast, in a nucleophilic addition mechanism, the polarization of the alkyne and the nature of the nucleophilic phosphorus species are key factors.

The resulting vinyl-bis(phosphine sulfide) compounds are versatile building blocks for more complex ligands. The double bond can be further functionalized, or the phosphine sulfide (B99878) groups can be reduced to phosphines, leading to a wide variety of multidentate ligands with precisely controlled architectures. These ligands can then be used to construct unique transition metal complexes with tailored properties for applications in catalysis and materials science.

| Substrate | Reaction Type | Controlling Factors for Regioselectivity |

| Terminal Alkyne | Bisthiophosphinylation | Reaction mechanism (radical vs. ionic), steric hindrance |

| Unsymmetrical Alkene | Diphosphinylation | Electronic nature of substituents on the alkene |

| 1,3-Diene | 1,4-Addition | Conjugation, reaction conditions |

Spectroscopic Characterization and Structural Elucidation of Tetraphenyldiphosphane Disulfide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphorus Chemistry (³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for the characterization of phosphorus-containing molecules. nih.gov The phosphorus-31 nucleus has a spin of I = ½ and is 100% abundant, providing strong, sharp signals over a wide chemical shift range, which is highly sensitive to the electronic environment and coordination of the phosphorus atom. nih.govresearchgate.net

For tetraphenyldiphosphane disulfide, which exists as two distinct diastereomers (a meso form and a racemic pair, rac), ³¹P NMR is crucial for their identification and differentiation. The chemical shifts (δ) for these isomers are distinct due to their different spatial arrangements. The meso isomer typically exhibits a ³¹P NMR signal at approximately 41.5 ppm, while the rac isomer resonates slightly downfield at around 43.5 ppm when measured in CDCl₃. This difference, though small, is definitive for distinguishing the two forms in a mixture. The spectra are generally recorded with proton decoupling to simplify the signals into singlets, removing the complexity of P-H couplings. nih.gov

| Isomer | Solvent | ³¹P Chemical Shift (δ, ppm) |

| meso-Ph₂P(S)P(S)Ph₂ | CDCl₃ | ~41.5 |

| rac-Ph₂P(S)P(S)Ph₂ | CDCl₃ | ~43.5 |

This interactive table summarizes the distinct ³¹P NMR chemical shifts for the diastereomers of this compound.

The chemical shift values are indicative of a P(V) oxidation state with a double bond to a sulfur atom. The electronic environment created by the two phenyl groups and the neighboring thiophosphoryl group directly influences the shielding of the phosphorus nucleus, leading to the observed resonance in this specific region of the phosphorus NMR spectrum. electronicsandbooks.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

The crystal structure of meso-tetraphenyldiphosphane disulfide has been determined, confirming its molecular geometry. The analysis reveals a central P-P bond connecting the two P(S)Ph₂ units. The molecule adopts a staggered conformation to minimize steric hindrance between the bulky phenyl groups. The key structural parameters obtained from X-ray analysis are the lengths of the phosphorus-phosphorus and phosphorus-sulfur bonds. The P-P bond length is typically found to be around 2.24 Å, while the P=S bond length is approximately 1.95 Å. The phosphorus atoms are in a distorted tetrahedral geometry, bonded to another phosphorus atom, a sulfur atom, and two carbon atoms from the phenyl rings. The P-C bond lengths are generally in the range of 1.81-1.82 Å.

| Bond | Atom Pair | Typical Bond Length (Å) |

| Phosphorus-Phosphorus | P-P | ~2.24 |

| Phosphorus-Sulfur | P=S | ~1.95 |

| Phosphorus-Carbon | P-C | 1.81 - 1.82 |

| Angle | Atom Trio | Typical Bond Angle (°) |

| Sulfur-Phosphorus-Phosphorus | S-P-P | ~113 |

| Carbon-Phosphorus-Carbon | C-P-C | ~105 |

| Carbon-Phosphorus-Phosphorus | C-P-P | ~106-110 |

This interactive table presents key bond lengths and angles for meso-tetraphenyldiphosphane disulfide as determined by X-ray diffraction.

In complexes, the coordination of the disulfide can lead to changes in these parameters. For instance, when a related disulfide ligand coordinates to a metal center like platinum(II), the P=S bond length can increase to over 2.01 Å, indicating a weakening of the bond upon coordination. capes.gov.br

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netunifi.it For this compound, the most diagnostic vibration is the P=S double bond stretch (νP=S).

This stretching vibration gives rise to a strong absorption band in the infrared spectrum, typically appearing in the region of 600-700 cm⁻¹. For this compound, the P=S stretch is observed at approximately 638 cm⁻¹. The exact frequency can be influenced by the molecule's phase (solid or solution) and its isomeric form (meso or rac). Other characteristic bands include those for the P-phenyl (P-Ph) vibrations and the standard vibrations of the phenyl rings themselves, such as C-H and C=C stretching. electronicsandbooks.comcapes.gov.br

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Thiophosphoryl | P=S stretch | ~638 |

| Phenyl C-H | C-H stretch | 3000 - 3100 |

| Phenyl C=C | C=C ring stretch | 1400 - 1600 |

This interactive table highlights the key vibrational frequencies for the functional groups in this compound.

The presence and position of these bands provide confirmatory evidence for the compound's structure, complementing the data obtained from NMR and X-ray diffraction.

Mass Spectrometry for Molecular Identification and Intermediate Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. miamioh.edu For this compound, electron ionization (EI) is a common method used.

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming its molecular weight. libretexts.org The compound has a molecular formula of C₂₄H₂₀P₂S₂ and an exact mass of approximately 434.05 g/mol . spectrabase.com

The fragmentation of the molecular ion provides insight into the compound's structure. The most common fragmentation pathway involves the cleavage of the weakest bond, which is the P-P single bond. This homolytic cleavage results in the formation of the diphenylthiophosphoryl radical cation, [Ph₂P(S)]⁺, which would appear at a mass-to-charge ratio (m/z) of 217. This fragment is often the base peak in the spectrum due to its relative stability. Other observed fragments can arise from the loss of sulfur atoms or the cleavage of P-C bonds, leading to phenyl cations or related phosphorus-containing fragments. libretexts.orgraco.cat

| Ion | Formula | m/z (approx.) | Description |

| Molecular Ion | [C₂₄H₂₀P₂S₂]⁺ | 434 | Parent molecular ion |

| Fragment Ion | [C₁₂H₁₀PS]⁺ | 217 | Cleavage of the P-P bond |

This interactive table shows the expected major ions in the mass spectrum of this compound.

This fragmentation data is crucial for confirming the identity of the compound and can be used to analyze reaction mixtures for intermediates and byproducts in studies involving the synthesis or reactivity of this compound. researchgate.net

Computational and Theoretical Investigations of Tetraphenyldiphosphane Disulfide Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms. For similar but simpler systems, such as the reaction between phosphines and disulfides, DFT calculations have been employed to understand the S-S bond scission. For instance, studies on the interaction of trimethylphosphine (B1194731) with dimethyl disulfide show the reaction is highly endothermic in the gas phase, with the reaction barrier significantly influenced by solvent effects. These calculations typically utilize functionals like B3LYP to map out the potential energy surface, identifying transition states and intermediates. However, specific DFT studies detailing the reaction mechanisms involving tetraphenyldiphosphane disulfide are absent from the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior and intermolecular interactions of molecules. This technique allows researchers to observe conformational changes, solvent effects, and binding affinities over time. For example, MD simulations have been used to study the interaction of disulfide-rich peptides with lipid membranes and to investigate the conformational changes in proteins upon disulfide bond reduction. Such simulations provide valuable insights into how these molecules behave in a dynamic environment. Despite the utility of this method, there are no published MD simulation studies specifically focused on this compound to analyze its dynamic properties or its interactions with other molecules.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, which can accelerate the discovery of new chemical transformations. These models often correlate calculated parameters, such as activation energies derived from DFT, with experimentally observed reaction rates. This approach has been successfully applied to various reaction types, including Diels-Alder reactions. For the disulfide linkage, computational studies have explored factors influencing its cleavage, such as the nucleophilicity of attacking species and steric hindrance. However, predictive computational models specifically tailored to the reactivity and selectivity of this compound have not been developed or reported.

Theoretical Frameworks for Understanding Disulfide Bond Cleavage and Reformation

The cleavage and reformation of disulfide bonds are fundamental processes in chemistry and biology. Theoretical frameworks, often supported by quantum chemical calculations, have been established to understand these mechanisms. The S-S bond cleavage by nucleophiles like phosphines is generally understood to proceed via an SN2-type mechanism. Theoretical studies have investigated the nature of the transition state, which can resemble a trigonal bipyramidal structure around the central sulfur atom. Factors such as the pKa of thiols and the strain within the disulfide bond are also known to influence the kinetics of these reactions. While these general principles are well-established, a specific theoretical framework detailing the nuances of disulfide bond cleavage and reformation in this compound is not available in the scientific literature.

Advanced Materials Applications Leveraging Tetraphenyldiphosphane Disulfide Chemistry

Integration into Redox-Active Materials for Energy Storage Systems

Organic electrode materials are gaining attention for next-generation rechargeable batteries due to their structural diversity, environmental friendliness, and tunable electrochemical properties. researchgate.net Organosulfides, in particular, are promising candidates for cathode materials in lithium batteries. researchgate.net

The design of cathode materials based on organosulfur compounds leverages the reversible cleavage and formation of sulfur-sulfur or phosphorus-sulfur bonds during electrochemical cycling. A key principle is the use of redox-active sites within the organic molecule to store and release energy. researchgate.net For instance, in a compound closely related to tetraphenyldiphosphane disulfide, namely 1,4-bis(diphenylphosphanyl)tetrasulfide (BDPPTS), the design involves synthesizing the material through an electrochemical process of sulfur radical addition. researchgate.net This method highlights a facile and selective approach to creating advanced functional materials for energy storage. researchgate.net The resulting organopolysulfide can function as a high-capacity cathode material. researchgate.net

The theoretical capacity of such materials is a critical design parameter, determined by the number of electrons and lithium ions the molecule can store. For BDPPTS, the theoretical capacity is 322.8 mAh g⁻¹, corresponding to the storage of six lithium ions and six electrons per molecule. researchgate.net

The performance of an organosulfur-based cathode is determined by its electrochemical reversibility and cycling stability. In studies of the related compound BDPPTS, the Li/BDPPTS cell demonstrated a high discharge voltage of 2.9 V and maintained stable performance over 500 cycles with a capacity retention of 74.8%. researchgate.net This stability is attributed to the reversible lithiation/delithiation process. researchgate.net

Detailed characterization techniques, such as ultra-performance liquid chromatography coupled with mass spectrometry, have been used to understand the structural transformations during the redox process. researchgate.net During discharge, the BDPPTS molecule is reduced, leading to the formation of species like lithium diphenylphosphinothioite (LiDPPT). researchgate.net These transformations are reversible upon charging, which is crucial for the long-term performance of the battery. researchgate.net The ability to fine-tune the electrochemical properties by modifying the molecular structure is a significant advantage of these organic systems. researchgate.net

Table 1: Electrochemical Performance of a BDPPTS-based Lithium Cell

| Parameter | Value | Reference |

|---|---|---|

| Theoretical Capacity | 322.8 mAh g⁻¹ | researchgate.net |

| Initial Discharge Capacity | 309 mAh g⁻¹ | researchgate.net |

| Discharge Voltage | 2.9 V | researchgate.net |

Design of Self-Healing Polymeric Materials with Dynamic Covalent Disulfide Bonds

Self-healing polymers, which can intrinsically repair damage, represent a leap forward in materials sustainability and longevity. ornl.gov A prominent strategy for creating these materials involves incorporating dynamic covalent bonds, particularly disulfide bonds, into the polymer network. rsc.orgnih.gov

The self-healing mechanism in these polymers is based on the reversible nature of the disulfide bond (S-S). nih.gov When a fracture occurs, the disulfide bonds can be cleaved, and under certain stimuli like heat, light, or changes in pH, they can reform, restoring the material's integrity. nih.govrsc.org The exchange reactions responsible for this healing can occur through several pathways, including disulfide-disulfide metathesis (a radical-mediated process) or thiol-disulfide exchange. rsc.orgrsc.org

Fabrication of Functional Polymers with Tunable Disulfide Moieties for Advanced Applications

The integration of disulfide linkages into polymers allows for the fabrication of functional materials with tailored properties. figshare.com Ring-opening metathesis polymerization (ROMP) is one effective strategy to create such polymers. figshare.com This method has been used to synthesize polyolefins containing disulfide groups in the polymer backbone by copolymerizing cyclic olefins with disulfide-containing monomers like (Z)-3,4,7,8-tetrahydro-1,2-dithiocine. figshare.com

This approach allows for the incorporation of a significant amount of the disulfide monomer (nearly 30 mol %) and can also include other functional comonomers that introduce hydroxyl or amino groups. figshare.com The resulting polymers exhibit redox responsiveness due to the disulfide units. This functionality provides mechanisms for polymer degradation through the addition of reducing agents, equilibrium exchange with thiols, or upon UV irradiation. figshare.com

Furthermore, this synthetic strategy can be extended to create terpolymers that contain both disulfide and phosphoester groups. figshare.com These materials are particularly interesting as they can exhibit orthogonal degradation properties, meaning the different cleavable groups can be addressed by distinct stimuli. figshare.com The use of this compound or its derivatives as a comonomer in such polymerization schemes could yield functional polymers with unique redox and degradation behaviors stemming from the P-S linkage.

Emerging Applications in Sensing and Responsive Materials

The ability of the disulfide bond to cleave and reform in response to specific triggers makes it an excellent component for creating sensing and responsive materials. nih.govnih.gov Polymeric nanomaterials containing disulfide bonds are particularly promising for applications like drug delivery, where the material can remain stable in one environment and then respond to a specific stimulus in another. nih.gov

For example, the higher concentration of glutathione (B108866) (a natural reducing agent) inside cancer cells compared to the extracellular environment can be used to trigger the cleavage of disulfide bonds. nih.gov This redox-responsiveness allows for the targeted release of drugs from a polymer-drug conjugate linked by disulfide bonds. nih.gov

Beyond biomedical applications, disulfide-containing polymers are being explored for mechanochemical systems. Ultrasound can be used to induce the scission of disulfide bonds within a polymer chain. nih.gov This scission can trigger a subsequent chemical reaction, such as an intramolecular cyclization, to release a cargo molecule like a fluorescent probe or a drug. nih.gov This demonstrates the potential for creating materials that respond to mechanical force. The incorporation of the P-S moiety from this compound could lead to new classes of responsive materials with unique sensitivities to redox, thermal, or mechanical stimuli.

Conclusion and Future Research Perspectives

Current Achievements and Remaining Challenges in Tetraphenyldiphosphane Disulfide Research

A significant achievement in the field has been the development of novel synthetic methods that utilize this compound as an air-stable precursor for generating reactive trivalent phosphorus compounds. nih.govresearchgate.net A key example is its reductive rearrangement to initiate the bisthiophosphinylation of various alkenes and alkynes. nih.gov This process is noteworthy for proceeding under mild, light-induced conditions without the need for catalysts, bases, or other additives, which is a considerable advancement in creating organophosphorus compounds. nih.govresearchgate.net

Researchers have successfully demonstrated that this shelf-stable, solid compound can undergo a reductive rearrangement, which triggers the addition of thiophosphinoyl groups across carbon-carbon multiple bonds. nih.gov This has been applied to a range of substrates including terminal, cyclic, and internal alkenes, as well as 1,3-dienes and terminal alkynes. nih.govresearchgate.net Another notable reaction involves the photo-irradiated reaction with α-bromocarbonyl compounds to produce tert-alkyl phosphine (B1218219) sulfides. researchgate.net

Despite these successes, several challenges remain. A primary challenge is the full elucidation of the radical reaction mechanisms that govern its photoreactions. researchgate.net While radical intermediates are proposed, a deeper mechanistic understanding would allow for greater control over reaction outcomes and selectivity. Expanding the substrate scope and improving the efficiency of these transformations are ongoing objectives. Furthermore, developing methods to control the stereochemistry of the products formed in these reactions presents a significant hurdle that needs to be addressed for the synthesis of complex, chiral organophosphorus molecules.

Potential for Novel Applications in Organophosphorus and Materials Science

The unique structure of this compound, featuring both a disulfide linkage and phosphorus-sulfur double bonds, opens up considerable potential for new applications.

In organophosphorus chemistry , its role as a stable phosphorus source is of great importance for developing new synthetic methodologies. nih.govresearchgate.net Beyond its current use, it could be explored as a precursor for novel phosphorus-containing ligands used in catalysis. The combination of soft sulfur and phosphorus atoms could lead to unique coordination behavior with transition metals. There is also potential for creating new classes of organophosphorus compounds with interesting photophysical or electronic properties, driven by the chromophoric P=S and phenyl groups.

In materials science , the disulfide bond is a key functional group for developing dynamic and sustainable materials. rug.nl This opens the possibility of incorporating this compound into polymer chains. Such materials could exhibit properties like self-healing, adaptability, and chemical recyclability, as the disulfide bond can be reversibly cleaved and reformed. rug.nl There is a growing interest in synthesizing polyolefin copolymers with incorporated disulfide units to impart degradability to otherwise inert polymers. nih.gov The introduction of this compound as a comonomer or a chain-transfer agent could be a viable strategy to create new functional polymers with tunable properties such as thermal stability, refractive index, and flame retardancy, owing to the presence of phosphorus and aromatic rings.

Directions for Interdisciplinary Research and Advanced Methodologies

To unlock the full potential of this compound, future research will benefit from interdisciplinary collaboration and the adoption of advanced methodologies.

Interdisciplinary Research:

Photochemistry and Polymer Science: Joint efforts between photochemists and polymer scientists could lead to the development of novel photoresponsive materials. Understanding the precise photochemical pathways will enable the design of polymers that change their properties—such as solubility, shape, or adhesiveness—upon exposure to specific wavelengths of light.

Computational and Experimental Chemistry: Collaboration with computational chemists can provide deep insights into the electronic structure, reaction energetics, and mechanistic pathways. researchgate.net Density Functional Theory (DFT) calculations, for instance, can model the transient radical species involved in its reactions, guiding experimental efforts to optimize reaction conditions and predict the properties of new, yet-to-be-synthesized derivatives.

Advanced Methodologies:

Advanced Spectroscopy: The use of time-resolved spectroscopic techniques, such as transient absorption spectroscopy, will be crucial for directly observing the short-lived radical intermediates generated during photochemical reactions. This would provide definitive evidence for the proposed mechanisms. researchgate.net

High-Throughput Experimentation: Employing high-throughput screening techniques could rapidly accelerate the discovery of new reactions and applications for this compound. By systematically varying substrates, solvents, and reaction conditions, new catalytic activities or material formulations could be identified more efficiently.

Controlled Polymerization Techniques: Exploring the use of this compound in controlled radical polymerization (CRP) or ring-opening metathesis polymerization (ROMP) could lead to the synthesis of well-defined polymers with precisely controlled architectures and functionalities. nih.gov

By pursuing these research avenues, the scientific community can build upon the current understanding of this compound, transforming it from a chemical curiosity into a valuable tool for both synthetic chemists and material scientists.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-bromocarbonyl compounds |

| tert-alkyl phosphine sulfides |

| Alkenes |

| Alkynes |

Q & A

Q. What are the optimal synthetic conditions for generating sulfanylphosphanes via tetraphenyldiphosphane disulfide metathesis?

Reactions require equimolar tetraphenyldiphosphane and dichalcogenides (e.g., diphenyl disulfide) in solvents like THF or chloroform. Stirring accelerates the reaction, with completion in 2–20 hours depending on the dichalcogenide. Chloroform enhances reaction rates, while THF is preferred for product isolation. Monitoring via ³¹P{¹H} NMR is critical, showing quantitative conversion (e.g., +32.7 ppm for Ph₂P–SPh). However, isolated yields remain modest (~40%) due to purification losses .

Q. How is ³¹P{¹H} NMR spectroscopy utilized to track this compound metathesis?

The disappearance of the tetraphenyldiphosphane signal at δ(P) −15.0 ppm and emergence of product-specific peaks (e.g., +32.7 ppm for sulfanylphosphanes) confirm progress. For selanylphosphanes, ⁷⁷Se satellites (1Jₚₛₑ ≈ 229–242 Hz) in the ³¹P NMR spectrum provide additional validation. Real-time monitoring in NMR tubes enables kinetic analysis .

Q. What spectral data confirm the identity of selanylphosphane products?

Key signatures include:

Q. What purification challenges arise in isolating sulfanylphosphanes?

Residual P(V) species and by-products necessitate filtration through basic alumina plugs. Solvent removal under reduced pressure yields oily solids, requiring careful handling to avoid losses. Column chromatography or recrystallization may further improve purity .

Advanced Research Questions

Q. Why do tetraphenyldiphosphane reactions with disulfides exhibit slower kinetics compared to diselenides?

Diselenide reactions (e.g., PhSe–SePh) complete within 10 minutes, while disulfides (PhS–SPh) require ~20 hours. The stronger Se–Se bond (vs. S–S) facilitates homolytic cleavage, promoting radical-mediated metathesis. Steric effects and dichalcogenide electronic properties also influence reactivity .

Q. How can TEMPO inhibition experiments clarify reaction mechanisms?

Adding TEMPO (a radical scavenger) slows or halts reactions, implicating radical intermediates. For example, TEMPO suppresses Ph₂P–SePh formation from PhSe–SePh, suggesting a radical chain mechanism. Control experiments without TEMPO show rapid progression, supporting this hypothesis .

Q. What explains discrepancies between NMR-indicated conversion and isolated yields?

While ³¹P NMR suggests >95% conversion, isolated yields are often ≤50%. Losses occur during workup (e.g., filtration, solvent evaporation) or due to undetected by-products (e.g., oxidized P species). For dibenzyl diselenide, competing C–Se bond cleavage generates benzyl radicals, leading to side products .

Q. How do steric effects of dichalcogenide substituents impact reactivity?

Bulky substituents (e.g., BnSe–SeBn) favor C–E (E = Se, S) bond cleavage over P–E bond formation. This generates persistent radicals (e.g., Bn•), reducing desired product yields. Smaller aryl groups (e.g., PhSe–SePh) minimize side reactions, enabling efficient metathesis .

Q. What solvent effects govern reaction rates in diphosphane-dichalcogenide metathesis?

Chloroform accelerates reactions due to higher solubility of intermediates and enhanced radical stability. In contrast, THF slows kinetics but improves product isolation. Solvent polarity and coordinating ability modulate transition-state energetics .

Q. How can computational modeling complement experimental data in mechanistic studies?

Density functional theory (DFT) can predict bond dissociation energies (e.g., Se–Se vs. S–S) and radical stabilization. Coupled with kinetic data, this clarifies why diselenides react faster and identifies strategies to suppress by-products in disulfide systems .

Methodological Recommendations

- Reaction Optimization : Prioritize chloroform for rapid screening and THF for scalable synthesis .

- By-Product Mitigation : Use stoichiometric dichalcogenides and avoid substrates prone to C–E cleavage (e.g., benzyl derivatives) .

- Mechanistic Probes : Combine TEMPO inhibition, variable-temperature NMR, and isotopic labeling to dissect pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.